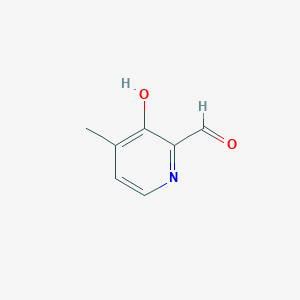
3-Hydroxy-4-methylpyridine-2-carbaldehyde
説明
3-Hydroxy-4-methylpyridine-2-carbaldehyde is a useful research compound. Its molecular formula is C7H7NO2 and its molecular weight is 137.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3-Hydroxy-4-methylpyridine-2-carbaldehyde (CAS No. 143509-47-1), also known as 3-HMP or 3-hydroxy-4-methylpicolinaldehyde, is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
- Molecular Formula : CHNO
- Molecular Weight : 139.14 g/mol
- IUPAC Name : this compound
The compound features a hydroxyl group and an aldehyde functional group, which contribute to its reactivity and biological properties.
Synthesis Methods
The synthesis of this compound can be achieved through various methods, predominantly involving the condensation reactions of pyridine derivatives with aldehydes or through oxidation processes. The following methods have been documented:
- Condensation Reactions : Utilizing pyridine derivatives with suitable aldehydes under acidic conditions.
- Oxidation of Pyridine Derivatives : Employing oxidizing agents to convert corresponding alcohols or other functional groups into the aldehyde form.
Biological Activity
The biological activity of this compound is primarily characterized by its antitumor and antimicrobial properties.
Antitumor Activity
Research has shown that derivatives of 3-Hydroxy-4-methylpyridine exhibit significant antitumor activity. For instance, studies comparing thiosemicarbazone derivatives derived from this compound demonstrated enhanced efficacy against L1210 leukemia in murine models. Specifically, the compound was noted to outperform its parent compounds in terms of antitumor effects, suggesting that structural modifications can lead to improved therapeutic profiles .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies indicate that it exhibits activity against various bacterial strains, making it a candidate for further development as an antibacterial agent. The mechanism is believed to involve interference with bacterial cell wall synthesis and function .
The mechanism by which this compound exerts its biological effects is not fully elucidated but is thought to involve:
- Receptor Interaction : The compound may interact with specific cellular receptors involved in cell proliferation and apoptosis.
- Enzyme Inhibition : It may inhibit enzymes critical for cancer cell metabolism, leading to reduced tumor growth.
Case Study 1: Antitumor Efficacy
In a study published in PubMed, the synthesized thiosemicarbazone analogues of 3-Hydroxy-4-methylpyridine showed superior antitumor activity compared to their parent compounds. The analogues were tested on mice bearing L1210 leukemia, demonstrating significant tumor reduction .
Case Study 2: Antimicrobial Testing
A series of tests conducted on various bacterial strains revealed that 3-Hydroxy-4-methylpyridine possesses notable antimicrobial properties. The compound was effective against both Gram-positive and Gram-negative bacteria, indicating a broad-spectrum potential .
Data Summary Table
特性
IUPAC Name |
3-hydroxy-4-methylpyridine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c1-5-2-3-8-6(4-9)7(5)10/h2-4,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHJPDSLRIOPRPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1)C=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201262922 | |
| Record name | 3-Hydroxy-4-methyl-2-pyridinecarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201262922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143509-47-1 | |
| Record name | 3-Hydroxy-4-methyl-2-pyridinecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=143509-47-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Hydroxy-4-methyl-2-pyridinecarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201262922 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















